molecular formula C14H12FNO4S B2362032 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid CAS No. 1184233-56-4

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid

Cat. No.: B2362032
CAS No.: 1184233-56-4
M. Wt: 309.31
InChI Key: WQTUJRKOVRWCFN-UHFFFAOYSA-N
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Description

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is an organic compound with the molecular formula C14H12FNO4S It is characterized by the presence of a fluorophenyl group, a sulfonylamino group, and a benzoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-fluorobenzenesulfonamide with benzyl bromide under basic conditions to form the intermediate product. This intermediate is then subjected to oxidation to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Fluorophenyl)sulfanyl]methyl}benzoic acid
  • 2-[(2-Fluorophenyl)sulfonylamino]benzoic acid

Uniqueness

3-[[(2-Fluorophenyl)sulfonylamino]methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[[(2-fluorophenyl)sulfonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-12-6-1-2-7-13(12)21(19,20)16-9-10-4-3-5-11(8-10)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTUJRKOVRWCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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